molecular formula C14H18N2O5S B3165456 {[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid CAS No. 899718-20-8

{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid

Cat. No.: B3165456
CAS No.: 899718-20-8
M. Wt: 326.37 g/mol
InChI Key: RABPHEBPKSIUKU-UHFFFAOYSA-N
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Description

{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid is a complex organic compound with the molecular formula C14H18N2O5S. This compound is primarily used in proteomics research and has various applications in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures for handling and processing the chemicals involved .

Chemical Reactions Analysis

Types of Reactions

{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid is used in various scientific research applications, including:

    Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is used in studies involving protein interactions and enzyme mechanisms.

    Medicine: Research involving this compound includes its potential therapeutic effects and its role in drug development.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of {[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid include other sulfonyl-containing amino acids and indole derivatives. Examples include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable tool in various research fields and applications .

Properties

IUPAC Name

2-[(2-methyl-1-propanoyl-2,3-dihydroindol-5-yl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-3-13(17)16-9(2)6-10-7-11(4-5-12(10)16)22(20,21)15-8-14(18)19/h4-5,7,9,15H,3,6,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABPHEBPKSIUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC2=C1C=CC(=C2)S(=O)(=O)NCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid
Reactant of Route 2
Reactant of Route 2
{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid
Reactant of Route 3
{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid
Reactant of Route 4
{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid
Reactant of Route 5
{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid
Reactant of Route 6
{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid

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